methyl 4-bromo-5-methoxy-1H-indole-1-carboxylate
Description
Methyl 4-bromo-5-methoxy-1H-indole-1-carboxylate is a halogenated indole derivative with a bromo substituent at position 4, a methoxy group at position 5, and a methyl carboxylate ester at position 1 of the indole ring. Indole derivatives are pivotal in medicinal chemistry due to their structural resemblance to bioactive molecules and natural products. The bromo group enhances electrophilic substitution reactivity, while the methoxy group modulates electron density, influencing both chemical reactivity and biological interactions.
Properties
Molecular Formula |
C11H10BrNO3 |
|---|---|
Molecular Weight |
284.11 g/mol |
IUPAC Name |
methyl 4-bromo-5-methoxyindole-1-carboxylate |
InChI |
InChI=1S/C11H10BrNO3/c1-15-9-4-3-8-7(10(9)12)5-6-13(8)11(14)16-2/h3-6H,1-2H3 |
InChI Key |
YCHZZGTWSMZRSA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)N(C=C2)C(=O)OC)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of Indole Derivatives
Method Overview:
The primary approach involves electrophilic bromination of suitably substituted indole precursors, specifically targeting the 4-position, followed by methoxylation at the 5-position and esterification at the 1-position.
Indole derivative → Bromination → 4-bromoindole derivative → Methoxylation → 5-methoxy derivative → Esterification → this compound
| Parameter | Details |
|---|---|
| Brominating agent | N-bromosuccinimide (NBS) |
| Catalyst | None or catalytic amounts of AIBN (azobisisobutyronitrile) for radical bromination |
| Solvent | Dimethylformamide (DMF) or acetonitrile (MeCN) |
| Temperature | Reflux (~80–90°C) |
| Reaction time | 2–4 hours |
- Bromination is regioselective at the 4-position due to the electron-rich nature of the indole ring.
- Excess NBS can lead to polybromination; thus, controlled addition is critical.
Methoxylation at the 5-Position
Method Overview:
The methoxy group is introduced via electrophilic substitution, often employing methylation reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
| Parameter | Details |
|---|---|
| Reagent | Methyl iodide (CH₃I) or dimethyl sulfate |
| Base | Potassium carbonate (K₂CO₃) |
| Solvent | Acetone or DMF |
| Temperature | Room temperature to reflux (~25–60°C) |
| Reaction time | 12–24 hours |
- Protecting groups may be employed if other reactive sites are present.
- The methoxy group enhances solubility and reactivity.
Esterification at the 1-Position
Method Overview:
The ester group is introduced by esterification of the indole nitrogen or via carboxylation of an intermediate, followed by methylation.
| Parameter | Details |
|---|---|
| Starting material | Indole-2-carboxylic acid derivatives or formylated intermediates |
| Reagent | Methyl iodide or methyl sulfate |
| Catalyst | Potassium carbonate or sodium hydride (NaH) |
| Solvent | DMF or acetone |
| Temperature | Reflux (~60–80°C) |
| Reaction time | 6–12 hours |
- Carboxylation can be achieved via directed lithiation followed by CO₂ fixation.
- Methylation yields the methyl ester at the 1-position.
Critical Reaction Parameters and Optimization
| Parameter | Optimal Range | Effect on Yield & Purity |
|---|---|---|
| Temperature | 80–90°C for bromination; 25–60°C for methylation | Ensures regioselectivity and minimizes side reactions |
| Reagent equivalents | NBS (1.1–1.5 equiv); methylating agents (1.2–1.5 equiv) | Higher equivalents increase conversion but may produce impurities |
| Reaction time | 2–4 hours for bromination; 12–24 hours for methylation | Sufficient time ensures complete reaction |
| Solvent | DMF, acetonitrile, or acetone | Solvent polarity influences reaction rate and selectivity |
Data Tables Summarizing Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Bromination | NBS | DMF | 85°C | 3 hours | ~70–85% | Regioselective at C-4 |
| Methoxylation | CH₃I, K₂CO₃ | Acetone | Reflux | 16 hours | ~65–75% | Protect other reactive sites |
| Esterification | CH₃I | DMF | Reflux | 8 hours | ~60–70% | Final step to methylate N or C-1 |
Research Discoveries and Advanced Insights
- Regioselectivity Control: Studies indicate that using radical initiators and controlled addition of NBS enhances selectivity for the 4-position bromination.
- Protecting Group Strategies: Employing N-protection (e.g., Boc or CBz groups) can prevent undesired substitutions during methylation and bromination.
- Catalyst Optimization: Copper-catalyzed cross-coupling reactions (e.g., Suzuki coupling) can further functionalize the brominated intermediate, expanding synthetic versatility.
- Reaction Monitoring: TLC, HPLC, and NMR are essential for tracking reaction progress, confirming product formation, and assessing purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-5-methoxy-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Ester Hydrolysis: The carboxylate ester can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Hydrolysis: Acidic or basic conditions can be used for ester hydrolysis, with reagents like hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used, such as 4-substituted indoles.
Oxidation: Products include aldehydes or carboxylic acids.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Methyl 4-bromo-5-methoxy-1H-indole-1-carboxylate has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Explored for its potential therapeutic applications due to its structural similarity to bioactive indole compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-bromo-5-methoxy-1H-indole-1-carboxylate is not well-documented. like other indole derivatives, it may interact with various molecular targets, including enzymes and receptors, through its indole ring system. The presence of the bromine and methoxy groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations:
- Positional Isomerism: The carboxylate group at position 1 (target compound) vs. position 2 (ethyl analogue in ) affects planarity and hydrogen-bonding networks.
- Halogen vs. Other Substituents : Bromo groups (as in the target compound) enhance electrophilicity compared to fluoro analogues (e.g., compound 3 in ), making them more reactive in cross-coupling reactions.
- Ester vs. Amide Functionalization : Carboxamide derivatives (e.g., ) exhibit higher polarity and hydrogen-bonding capacity, which may improve bioavailability compared to carboxylate esters.
Physicochemical and Spectroscopic Properties
- Melting Points: Brominated indoles (e.g., compound 9c in , m.p. 233–234°C) generally exhibit higher melting points than non-halogenated analogues due to increased molecular rigidity.
- NMR Signatures : The methoxy group in the target compound would produce a singlet near δ 3.8–4.0 ppm in $ ^1H $-NMR, while the bromo substituent deshields adjacent protons, as seen in compound 3 (δ 7.75–7.86 ppm for aromatic protons) .
- IR Spectroscopy : Carboxylate esters show characteristic C=O stretches near 1670–1700 cm$ ^{-1} $, as observed in .
Biological Activity
Methyl 4-bromo-5-methoxy-1H-indole-1-carboxylate is an indole derivative that has garnered attention for its diverse biological activities. This compound exhibits a range of pharmacological effects, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Interaction with Biological Targets
This compound interacts with various biological targets, including enzymes and receptors. The indole core structure allows it to modulate specific biochemical pathways. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular metabolism and signaling processes.
Cellular Effects
The compound influences cell function by modulating gene expression and cellular signaling pathways. Research indicates that it can affect the expression of genes related to cell proliferation and apoptosis, which are critical for regulating cell growth and survival .
Temporal and Dosage Effects
The stability of the compound under different conditions affects its long-term biological activity. Studies have demonstrated that the effects can vary significantly with dosage; lower doses often exhibit beneficial effects such as anti-inflammatory or anticancer properties, while higher doses may lead to toxicity.
Anticancer Activity
This compound has shown significant antiproliferative effects against various cancer cell lines. In vitro studies have reported that this compound can induce apoptosis in cancer cells through the activation of caspases, leading to programmed cell death. Notably, it has displayed higher cytotoxicity against rapidly dividing cancer cells compared to normal cells .
Antimicrobial Properties
The compound exhibits potent antimicrobial activity against a range of pathogens. Its minimum inhibitory concentration (MIC) values indicate effectiveness against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and other bacterial infections. The structural features of indoles contribute to their ability to disrupt bacterial cell walls and inhibit growth .
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties. It inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Studies report IC50 values indicating effective suppression of COX activity, suggesting potential therapeutic applications in treating inflammatory diseases .
Study 1: Anticancer Activity Evaluation
In a study assessing the anticancer properties of this compound, researchers found that treatment led to a significant reduction in cell viability in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results showed that this compound exhibited a profound ability to alter bacterial morphology and induce lysis in Staphylococcus aureus after 24 hours of exposure, highlighting its potential as an antibacterial agent .
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Effectiveness |
|---|---|---|
| Anticancer | Induces apoptosis via caspase activation | Significant cytotoxicity in A549 and MCF-7 cells |
| Antimicrobial | Disrupts bacterial cell walls | Effective against MRSA with low MIC values |
| Anti-inflammatory | Inhibits COX enzymes | IC50 values indicating potent inhibition |
Q & A
Q. What are the common synthetic routes for methyl 4-bromo-5-methoxy-1H-indole-1-carboxylate, and what factors influence yield and purity?
Q. Which analytical techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
Methodological Answer:
- ¹H/¹³C NMR :
- Indole NH proton absence (due to N-carboxylate substitution).
- Methoxy group resonance at ~3.8–4.0 ppm (singlet).
- Bromine’s deshielding effect on adjacent protons (e.g., C4-H upfield shift) .
- HRMS : Expect [M+H]+ ion matching molecular formula (e.g., m/z 427.0757 for a similar bromoindole derivative) .
- X-Ray Crystallography : Confirms substitution pattern and dihedral angles (e.g., 22.5° between indole and benzene rings in analogues). Use SHELXL for refinement and ORTEP-3 for visualization .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in methyl-substituted indole derivatives?
Methodological Answer:
- Crystal Growth : Use slow evaporation in polar solvents (e.g., ethanol/water mixtures) to obtain high-quality crystals .
- Data Collection/Refinement :
Q. What strategies optimize reaction conditions for halogenated indole carboxylates to minimize byproducts?
Methodological Answer:
- Catalyst Screening : Transition metals (e.g., Pd for cross-coupling) vs. CuI for cycloaddition. CuI offers robustness but may require excess ligand (e.g., PPh₃) .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of halogenated intermediates. Additives like K₂CO₃ improve base-mediated alkylation .
- Byproduct Analysis : Use LC-MS to detect dimerization or dehalogenation byproducts. Adjust stoichiometry (e.g., 1.2 eq. alkylating agent) to suppress side reactions .
Q. How do electronic effects of bromo and methoxy substituents influence reactivity in cross-coupling reactions?
Methodological Answer:
- Bromo Group : Acts as a directing group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Para-bromo substitution enhances electrophilicity at C3/C7 positions .
- Methoxy Group : Electron-donating effect stabilizes intermediates but may reduce electrophilicity. Competitive O-demethylation can occur under strong acidic/basic conditions .
- Case Study : In bis-indolylmethane synthesis, bromo substituents increase steric hindrance, requiring higher temperatures (80–100°C) for coupling .
Q. What computational methods complement experimental data in predicting solid-state packing?
Methodological Answer:
- DFT Calculations : Predict intermolecular interactions (e.g., H-bonding, π-π stacking) using Gaussian08. Compare with SCXRD-derived packing diagrams .
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., H⋯O vs. H⋯Br contacts) using CrystalExplorer. Correlate with thermal stability data .
Q. How should researchers address discrepancies between theoretical and observed spectroscopic data?
Methodological Answer:
- NMR Shifts : Use computational tools (e.g., ACD/Labs) to simulate expected shifts. Deviations >0.3 ppm may indicate conformational flexibility or solvent effects (e.g., DMSO-induced deshielding) .
- X-Ray vs. DFT Geometries : Compare bond lengths/angles (e.g., C–Br: 1.89 Å experimental vs. 1.92 Å calculated). Adjust computational parameters (basis sets, solvation models) to improve agreement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
